Benzamide, 2-(octyloxy)-
Overview
Description
Benzamide, 2-(octyloxy)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of an octyloxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-(octyloxy)- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(octyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide, 2-(octyloxy)- include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from the reactions of benzamide, 2-(octyloxy)- depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Scientific Research Applications
Benzamide, 2-(octyloxy)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzamide, 2-(octyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. For example, benzamide derivatives are known to interact with serine proteases and other enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to benzamide, 2-(octyloxy)- include:
Benzamide: The parent compound with a simpler structure.
2,3-Dimethoxybenzamide: A derivative with methoxy groups attached to the benzamide structure.
3-Acetoxy-2-methylbenzamide: Another derivative with acetoxy and methyl groups.
Uniqueness
Benzamide, 2-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts specific chemical and physical properties. This makes it suitable for applications where other benzamide derivatives may not be effective.
Properties
IUPAC Name |
2-octoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVUDNVAWMXRMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209189 | |
Record name | Benzamide, 2-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60444-93-1 | |
Record name | Benzamide, 2-(octyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060444931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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